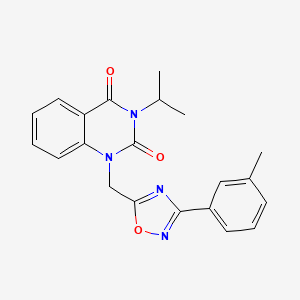

3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound with potential applications in multiple fields, such as chemistry, biology, medicine, and industry. The molecule's structure features a quinazoline backbone, oxadiazole ring, and isopropyl and m-tolyl functional groups, which contribute to its unique properties.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

Formation of the Quinazoline Core: : This step involves the cyclization of an appropriate precursor, such as anthranilic acid, with a suitable nitrile under dehydrating conditions. The process often requires acidic catalysts and high temperatures.

Incorporation of the Oxadiazole Ring: : The quinazoline intermediate can be reacted with amidoximes to introduce the 1,2,4-oxadiazole moiety. This reaction may proceed under acidic or basic conditions, often in the presence of dehydrating agents like phosphorus oxychloride (POCl3).

Attachment of the Isopropyl and m-Tolyl Groups: : Introduction of the isopropyl and m-tolyl substituents can be achieved through alkylation reactions. These steps may utilize suitable alkyl halides and strong bases like sodium hydride (NaH) in non-polar solvents.

Industrial Production Methods

Industrial-scale production may follow similar synthetic routes but is optimized for cost-effectiveness, scalability, and safety. The process may employ continuous flow reactors, advanced catalysts, and optimized solvent systems to enhance yield and minimize environmental impact.

Types of Reactions

Oxidation: : The compound can undergo oxidation at the isopropyl or m-tolyl groups to form corresponding alcohols or aldehydes.

Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: : Nucleophiles like sodium azide (NaN3) or amines under basic conditions.

Major Products Formed

Oxidation: : Formation of alcohols, aldehydes, or carboxylic acids.

Reduction: : Amines or reduced oxadiazole derivatives.

Substitution: : Varied products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that quinazoline derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The incorporation of the oxadiazole ring enhances these properties due to its unique electronic characteristics .

Potential Applications:

-

Antimicrobial Activity :

- Quinazoline derivatives, including 3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been studied for their effectiveness against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that these compounds could serve as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .

- In vitro studies have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating inhibition zones comparable to standard antibiotics like ampicillin .

-

Anticancer Properties :

- The structural features of quinazoline derivatives allow them to modulate pathways involved in cancer cell proliferation. Compounds similar to this compound have been explored for their potential in targeting cancer cells through various mechanisms including apoptosis induction and inhibition of angiogenesis .

Mecanismo De Acción

The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The precise pathways depend on the functional groups' interactions with biological macromolecules.

Comparación Con Compuestos Similares

Similar compounds with a quinazoline backbone or oxadiazole ring include:

3-Isopropyl-1-methylquinazoline-2,4(1H,3H)-dione: : Lacks the oxadiazole moiety, resulting in different reactivity and applications.

1-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: : Lacks the isopropyl group, affecting its physical and chemical properties.

3-Isopropylquinazoline-2,4(1H,3H)-dione:

Its uniqueness lies in the combination of the quinazoline backbone, oxadiazole ring, and isopropyl and m-tolyl groups, which confer specific physicochemical properties and reactivity patterns.

This is just the tip of the iceberg. The more you delve into the compound, the more fascinating it becomes!

Actividad Biológica

3-isopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a quinazoline core and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O3, with a molecular weight of 376.416 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O3 |

| Molecular Weight | 376.416 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C21H20N4O3 |

| Canonical SMILES | CC(C)C1=NC(=O)C2=C(N=C(N2C(=O)C=C1)C=C(C)C=C2)N(C)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that compounds containing oxadiazole and quinazoline moieties often exhibit significant enzyme inhibition properties.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular responses.

- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.

Antimicrobial Activity

In vitro studies have shown that derivatives related to this compound exhibit promising antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC): Some derivatives demonstrated MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Derivative 7b | 0.22 | Staphylococcus aureus |

| Derivative 10 | 0.25 | Escherichia coli |

Anticancer Activity

The quinazoline derivatives have been explored for their anticancer properties:

- Cell Viability Assays: Studies indicate that certain analogs can reduce cell viability in cancer cell lines significantly .

Case Studies

A notable study investigated the effects of similar oxadiazole derivatives on cancer cell lines:

Propiedades

IUPAC Name |

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-13(2)25-20(26)16-9-4-5-10-17(16)24(21(25)27)12-18-22-19(23-28-18)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHUPPIHPHVDJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.